molecular formula C18H21N3O2 B2598803 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide CAS No. 2415601-62-4

2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide

Numéro de catalogue B2598803
Numéro CAS: 2415601-62-4
Poids moléculaire: 311.385
Clé InChI: NVTWCSHHRAEJKE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a serine/threonine protein kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders. AZD-8055 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mécanisme D'action

2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide is a selective inhibitor of mTOR kinase, which is a key regulator of cell growth, proliferation, and survival. mTOR signaling is dysregulated in various diseases, including cancer, diabetes, and neurodegenerative disorders. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide binds to the ATP-binding site of the kinase domain of mTOR, thereby blocking downstream signaling pathways that promote disease progression.
Biochemical and Physiological Effects:
2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide inhibits cell growth and induces apoptosis in cancer cells. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
In diabetes, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide improves glucose homeostasis and insulin sensitivity by decreasing gluconeogenesis and increasing glucose uptake in peripheral tissues. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide also improves lipid metabolism and reduces inflammation in animal models of type 2 diabetes.
In neurodegenerative disorders, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has shown neuroprotective effects by reducing neuroinflammation and increasing autophagy. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide also improves cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and selective inhibitor of mTOR kinase, which makes it a valuable tool for studying mTOR signaling pathways in various diseases. Another advantage is that it has shown promising results in preclinical studies as a potential therapeutic agent for cancer, diabetes, and neurodegenerative disorders.
One of the limitations is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Another limitation is that it may have off-target effects on other kinases, which could lead to unwanted side effects.

Orientations Futures

There are several future directions for research on 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer, diabetes, and neurodegenerative disorders in clinical trials. Another direction is to study its mechanism of action in more detail, including its effects on downstream signaling pathways and its interactions with other proteins and molecules. Additionally, there is a need to develop more potent and selective mTOR inhibitors with fewer off-target effects for use in basic research and clinical applications.

Méthodes De Synthèse

2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves the condensation of 2-ethoxy-4-nitrobenzoic acid with 2-aminopyridine to form the corresponding amide intermediate. The amide intermediate is then reduced to the amine using lithium aluminum hydride, followed by cyclization with ethyl chloroformate and triethylamine to yield the final product.

Applications De Recherche Scientifique

2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been extensively studied in preclinical models of cancer, diabetes, and neurodegenerative disorders. In cancer, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has shown potent antitumor activity in various cancer cell lines and xenograft models, including breast cancer, prostate cancer, and glioblastoma. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide inhibits mTOR signaling by binding to the ATP-binding site of the kinase domain, thereby blocking downstream signaling pathways that promote tumor growth and survival.
In diabetes, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has been shown to improve glucose homeostasis and insulin sensitivity in animal models of type 2 diabetes. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide inhibits mTOR signaling in the liver, leading to decreased gluconeogenesis and increased glucose uptake in peripheral tissues.
In neurodegenerative disorders, 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide has shown neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. 2-Ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide inhibits mTOR signaling in the brain, leading to decreased neuroinflammation and increased autophagy, a process that clears damaged proteins and organelles from cells.

Propriétés

IUPAC Name

2-ethoxy-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-23-16-9-5-4-8-15(16)18(22)20(2)14-12-21(13-14)17-10-6-7-11-19-17/h4-11,14H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTWCSHHRAEJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(C)C2CN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.